4-(5-Formylthiophen-3-yl)benzoic acid

Description

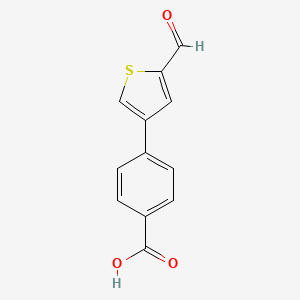

4-(5-Formylthiophen-3-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid core linked to a thiophene ring substituted with a formyl group at the 5-position. The molecule combines the electron-withdrawing properties of the carboxylic acid group with the π-conjugated thiophene system, making it a versatile intermediate in medicinal chemistry and materials science. Its structure enables applications in drug design (e.g., as a building block for kinase inhibitors) and organic electronics (e.g., in conjugated polymers) . The formyl group enhances reactivity for further functionalization, such as Schiff base formation or nucleophilic addition, while the benzoic acid moiety contributes to solubility in polar solvents and coordination with metal ions .

Properties

IUPAC Name |

4-(5-formylthiophen-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-6-11-5-10(7-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZXASBRSDQANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602393 | |

| Record name | 4-(5-Formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-08-1 | |

| Record name | 4-(5-Formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-3-yl)benzoic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Coupling with Benzoic Acid: The formylated thiophene is coupled with benzoic acid using a coupling agent like phosphorus pentachloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: 4-(5-Carboxythiophen-3-yl)benzoic acid.

Reduction: 4-(5-Hydroxymethylthiophen-3-yl)benzoic acid.

Substitution: 4-(5-Bromothiophen-3-yl)benzoic acid.

Scientific Research Applications

4-(5-Formylthiophen-3-yl)benzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

The compound’s closest structural analogs include:

- Electron-Withdrawing Effects : The formyl group in this compound increases electrophilicity at the thiophene ring compared to the electron-rich benzothiazole in 4-(Benzo[d]thiazol-2-yl)benzenamine. This difference impacts reactivity in cross-coupling reactions and interactions with biological targets .

- Acidity : The carboxylic acid group (pKa ≈ 4.2) in the target compound is more acidic than the nitro-substituted analogs (pKa ≈ 8.5 for 5f in ), influencing solubility and ionization under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.